

# A Head-to-Head Analysis of FT113 and Other Leading Lipogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FT113   |           |
| Cat. No.:            | B607559 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases and oncology, the inhibition of de novo lipogenesis—the body's process of synthesizing fatty acids—has emerged as a promising strategy. This guide provides a comprehensive comparison of the preclinical FASN inhibitor **FT113** with other key lipogenesis inhibitors that have advanced to clinical trials. We will delve into their mechanisms of action, present available efficacy data, and detail the experimental protocols used to generate this information.

# Targeting De Novo Lipogenesis: A Multi-Enzyme Pathway

De novo lipogenesis is a complex enzymatic cascade responsible for converting excess carbohydrates into fatty acids for storage and cellular functions. Several key enzymes in this pathway have been identified as therapeutic targets. This guide will focus on inhibitors of three central enzymes: Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).

Below is a diagram illustrating the core de novo lipogenesis pathway and the points of inhibition for the compounds discussed in this guide.





Click to download full resolution via product page

**Figure 1.** De Novo Lipogenesis Pathway and Inhibitor Targets.

## **Fatty Acid Synthase (FASN) Inhibitors**

FASN is a multi-enzyme protein that catalyzes the final steps of fatty acid synthesis. Its inhibition is a key area of research for various therapeutic applications.

#### FT113: A Preclinical Candidate

**FT113** is a potent, selective, and orally bioavailable inhibitor of FASN currently in the preclinical stage of development.

Table 1: Preclinical Data for FT113

| Parameter                     | Value                          | Cell Line/Assay                          |
|-------------------------------|--------------------------------|------------------------------------------|
| IC₅₀ (FASN enzyme)            | 213 nM                         | Recombinant human FASN                   |
| IC₅₀ (Cellular FASN activity) | 90 nM                          | BT474 breast cancer cells                |
| IC50 (Cell proliferation)     | 26 nM                          | MV4-11 leukemia cells                    |
| 47 nM                         | PC3 prostate cancer cells      |                                          |
| In Vivo Efficacy              | 32-50% tumor growth inhibition | MV4-11 xenograft model (25-<br>50 mg/kg) |



# Denifanstat (TVB-2640): A Clinical-Stage FASN Inhibitor

Denifanstat is a first-in-class, orally administered FASN inhibitor that has demonstrated clinical efficacy in treating metabolic dysfunction-associated steatohepatitis (MASH) and acne vulgaris. [1][2]

Table 2: Clinical Trial Data for Denifanstat



| Indication               | Phase | Key Findings                                                                                                                                                                                                                                                                                                                      | Reference |
|--------------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acne Vulgaris            | 3     | Primary Endpoints Met:- IGA Success Rate: 33.17% vs 14.58% placebo (p<0.0001)- Total Lesion Count Reduction: 57.38%- Inflammatory Lesion Count Reduction: 63.45%                                                                                                                                                                  | [3][4][5] |
| MASH (F2/F3<br>Fibrosis) | 2b    | Primary Endpoints Met:- MASH resolution without worsening of fibrosis (≥2-point NAS reduction): 36% vs 13% placebo (p=0.0044)- ≥2-point NAS reduction without worsening of fibrosis: 52% vs 20% placebo (p=0.0003)Secondary Endpoints:- Fibrosis improvement by ≥1 stage without worsening of MASH: 41% vs 18% placebo (p=0.0103) | [6][7][8] |

# **TVB-3567: An Emerging FASN Inhibitor**

TVB-3567 is another selective FASN inhibitor from Sagimet Biosciences that has received IND clearance for the treatment of acne.[9][10] Preclinical data suggests it has a strong profile for dermatological applications.



## **Acetyl-CoA Carboxylase (ACC) Inhibitors**

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Several ACC inhibitors have been evaluated in clinical trials, primarily for the treatment of non-alcoholic fatty liver disease (NAFLD) and MASH.

Table 3: Clinical Trial Data for ACC Inhibitors in NAFLD/MASH

| Inhibitor                     | Phase | Key Findings (vs.<br>Placebo)                                                                                                        | Reference            |
|-------------------------------|-------|--------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Firsocostat (GS-0976)         | 2     | - Greater improvements in liver steatosis (MRI-PDFF) when combined with semaglutide (-9.8% to -11.0% vs8.0% with semaglutide alone). | [11][12][13][14]     |
| Clesacostat (PF-<br>05221304) | 2a    | - Reduced liver fat. Favorable safety and tolerability profile when combined with ervogastat.                                        | [15][16][17][18][19] |
| MK-4074                       | 1     | - Reduced liver<br>triglycerides by 36%<br>Increased plasma<br>triglycerides by 200%.                                                | [20][21]             |

# Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition is being explored for the treatment of NASH and other metabolic disorders.

# **Aramchol: A Clinical-Stage SCD1 Inhibitor**



Aramchol is an orally administered, partial inhibitor of SCD1 that has shown promise in clinical trials for NASH.

Table 4: Clinical Trial Data for Aramchol in NASH

| Phase          | Key Findings (vs. Placebo)                                                                                                                                                                  | Reference    |
|----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| 2b             | - NASH resolution without worsening fibrosis: 16.7% vs 5% (OR=4.74)- Fibrosis improvement by ≥1 stage without worsening NASH: 29.5% vs 17.5% (OR=1.88)-Significant reduction in ALT levels. | [22][23]     |
| 3 (Open-Label) | <ul> <li>Confirmed high rate of<br/>histological fibrosis<br/>improvement.</li> </ul>                                                                                                       | [24][25][26] |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of data from different studies. Below are summaries of key experimental protocols cited in this guide.

## **FASN Inhibition Assay (In Vitro)**

The activity of FASN and the potency of its inhibitors are often determined by monitoring the oxidation of NADPH, a necessary cofactor for the enzyme.



Click to download full resolution via product page



#### Figure 2. FASN Inhibition Assay Workflow.

#### Protocol Summary:

- A reaction mixture is prepared containing purified FASN enzyme, the substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH.[27]
- The test inhibitor (e.g., FT113) at various concentrations is added to the mixture.
- The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).[27]
- The rate of NADPH oxidation is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm.[27]
- The concentration of the inhibitor that causes 50% inhibition of FASN activity (IC50) is calculated.

Alternatively, a high-resolution mass spectrometry-based assay can be used to directly monitor the de novo synthesis of fatty acids.[28][29]

## De Novo Lipogenesis Measurement (In Vivo)

The rate of de novo lipogenesis in vivo can be quantified by tracing the incorporation of stable isotopes, such as deuterium from deuterated water (D<sub>2</sub>O), into newly synthesized fatty acids. [30][31][32]





Click to download full resolution via product page

Figure 3. De Novo Lipogenesis Measurement Workflow.

#### **Protocol Summary:**

- Subjects are administered a dose of deuterated water (D2O).
- Blood samples are collected at various time points.



- Triglycerides are isolated from the plasma, typically from very-low-density lipoproteins (VLDL).
- The triglycerides are hydrolyzed to release the fatty acids.
- The deuterium enrichment in the fatty acid pool is measured using mass spectrometry.
- The fractional contribution of de novo lipogenesis to the VLDL-triglyceride pool is calculated based on the deuterium incorporation relative to the body water enrichment.

## **Clinical Assessment of Acne Severity**

In clinical trials for acne treatments, the Investigator's Global Assessment (IGA) is a standard primary endpoint.[33][34][35][36][37]

Investigator's Global Assessment (IGA) Scale for Acne Vulgaris:

The IGA is a 5- or 6-point scale used by clinicians to provide a global assessment of acne severity. A typical 6-point scale is as follows:

- 0: Clear: No inflammatory or non-inflammatory lesions.
- 1: Almost Clear: Rare non-inflammatory lesions with no more than one small inflammatory lesion.
- 2: Mild: Some non-inflammatory lesions with a few inflammatory lesions (papules/pustules only).
- 3: Moderate: Many non-inflammatory lesions, some inflammatory lesions, and no more than one nodule.
- 4: Severe: Numerous non-inflammatory and inflammatory lesions, and a few nodules.
- 5: Very Severe: Highly inflammatory acne covering a large area, with numerous nodules and cysts.

Treatment success in clinical trials is often defined as achieving an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from the baseline score.[4]



#### **Clinical Assessment of MASH and Liver Fibrosis**

The efficacy of treatments for MASH is evaluated through histological assessment of liver biopsies. Key endpoints recommended by regulatory agencies include:

- MASH Resolution: Disappearance of steatohepatitis (inflammation and ballooning) without worsening of liver fibrosis.
- Fibrosis Improvement: At least a one-stage improvement in liver fibrosis without worsening of MASH.

The NAFLD Activity Score (NAS) is a composite score used to grade the severity of MASH based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning. A reduction of at least 2 points in the NAS is often considered clinically significant.[6]

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the amount of fat in the liver and is a common endpoint in early-phase clinical trials for NAFLD/MASH.[11]

## Conclusion

The field of lipogenesis inhibition is rapidly evolving, with several promising candidates targeting different enzymes in the pathway. While the FASN inhibitor **FT113** shows potent preclinical activity, other inhibitors like denifanstat (FASN), firsocostat (ACC), and aramchol (SCD1) have demonstrated clinical proof-of-concept in various indications. This comparative guide highlights the available data to aid researchers and drug developers in navigating this dynamic therapeutic area. Direct head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these different approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

#### Validation & Comparative





- 1. Sagimet Biosciences' Denifanstat Meets All Endpoints in Phase 3 Acne Clinical Trial, NDA Submission Planned in China [quiverquant.com]
- 2. hcplive.com [hcplive.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Fall Clinical 2025 News: Denifanstat Hits All Endpoints in Phase 3 Acne Trial The Dermatology Digest [thedermdigest.com]
- 5. investing.com [investing.com]
- 6. hcplive.com [hcplive.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. Sagimet's Denifanstat Meets All Endpoints in Phase 3 Acne Trial | SGMT Stock News [stocktitan.net]
- 10. Sagimet Biosciences Gains IND Clearance for Acne Drug TVB-3567 [synapse.patsnap.com]
- 11. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 14. Gilead and Novo Nordisk's Triple-Combo Shows Promise for Untapped NASH Market -BioSpace [biospace.com]
- 15. pfizer.com [pfizer.com]
- 16. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 17. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 18. expresspharma.in [expresspharma.in]
- 19. fattyliver.ca [fattyliver.ca]
- 20. BioKB Publication [biokb.lcsb.uni.lu]
- 21. researchgate.net [researchgate.net]

## Validation & Comparative

Check Availability & Pricing



- 22. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. investing.com [investing.com]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. emjreviews.com [emjreviews.com]
- 27. pnas.org [pnas.org]
- 28. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 34. A Comprehensive Review of the Acne Grading Scale in 2023 PMC [pmc.ncbi.nlm.nih.gov]
- 35. dovepress.com [dovepress.com]
- 36. tandfonline.com [tandfonline.com]
- 37. Severity of Acne Vulgaris: Comparison of Two Assessment Methods PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Analysis of FT113 and Other Leading Lipogenesis Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607559#a-head-to-head-study-of-ft113-and-other-lipogenesis-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com